Parkinsonism-Preventing Activity: 7-Hydroxy-1MeTIQ vs. 6-Hydroxy-1MeTIQ Regioisomer in MPTP Mouse Model
In the C57BL mouse MPTP-induced parkinsonism model, 7-hydroxy-1MeTIQ (free base of the target compound) prevented MPTP-induced bradykinesia as assessed by the pole test, but 6-hydroxy-1MeTIQ showed the greatest preventive activity among all monohydroxylated derivatives tested [1]. This direct head-to-head, same-study comparison establishes that the 7-hydroxy regioisomer is active but quantitatively less efficacious than the 6-hydroxy regioisomer for parkinsonism prevention in vivo. Researchers evaluating SAR around the THIQ scaffold must use the precise 7-hydroxy isomer to correctly attribute activity to this substitution position.
| Evidence Dimension | Parkinsonism-preventing activity in MPTP mouse model (pole test) |
|---|---|
| Target Compound Data | Prevented MPTP-induced parkinsonism; less active than 6-hydroxy-1MeTIQ [1] |
| Comparator Or Baseline | 6-Hydroxy-1MeTIQ: greatest preventive activity among 5-, 6-, and 7-hydroxy derivatives [1] |
| Quantified Difference | Rank order: 6-OH > 7-OH ≈ 5-OH > parent 1MeTIQ (qualitative ranking; exact numerical scores not publicly extractable from abstract) [1] |
| Conditions | C57BL mice; MPTP-induced parkinsonism; pole test behavioral assay; brain dopamine measured by LC-MS/MS [1] |
Why This Matters
This same-study, same-model comparison proves that the 6-hydroxy and 7-hydroxy regioisomers are not interchangeable for parkinsonism-prevention research; selecting the wrong isomer yields a different efficacy rank.
- [1] Okuda K, Kotake Y, Ohta S. Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo. Biol Pharm Bull. 2006;29(7):1401-1403. View Source
